molecular formula C13H12O4 B454952 5-[(2-Methoxyphenoxy)methyl]furan-2-carbaldehyde CAS No. 438218-12-3

5-[(2-Methoxyphenoxy)methyl]furan-2-carbaldehyde

Cat. No.: B454952
CAS No.: 438218-12-3
M. Wt: 232.23g/mol
InChI Key: QUDMVQWVEBNXFS-UHFFFAOYSA-N
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Description

5-[(2-Methoxyphenoxy)methyl]furan-2-carbaldehyde is a chemical compound with the molecular formula C13H12O4 and a molecular weight of 232.24 g/mol . It is known for its utility in various research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methoxyphenoxy)methyl]furan-2-carbaldehyde typically involves the reaction of 2-methoxyphenol with furan-2-carbaldehyde under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methoxyphenoxy)methyl]furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(2-Methoxyphenoxy)methyl]furan-2-carbaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-[(2-Methoxyphenoxy)methyl]furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and phenoxy groups may also participate in non-covalent interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Hydroxyphenoxy)methyl]furan-2-carbaldehyde
  • 5-[(2-Ethoxyphenoxy)methyl]furan-2-carbaldehyde
  • 5-[(2-Methylphenoxy)methyl]furan-2-carbaldehyde

Uniqueness

5-[(2-Methoxyphenoxy)methyl]furan-2-carbaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to similar compounds with different substituents. This uniqueness makes it valuable for specific research applications where the methoxy group plays a crucial role .

Properties

IUPAC Name

5-[(2-methoxyphenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-15-12-4-2-3-5-13(12)16-9-11-7-6-10(8-14)17-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDMVQWVEBNXFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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